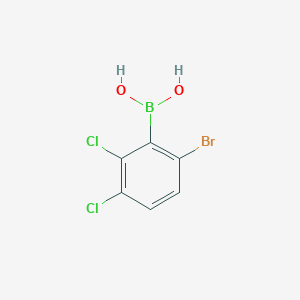

6-Bromo-2,3-dichlorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromo-2,3-dichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOJHIIWLKTMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)Cl)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251889 | |

| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-86-1 | |

| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2,3-dichlorophenylboronic acid

Abstract

6-Bromo-2,3-dichlorophenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its trifunctionalized phenyl ring, featuring bromo, chloro, and boronic acid moieties, offers multiple reaction sites for the strategic construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, analytical characterization, and essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals who utilize advanced organic intermediates.

Core Chemical and Physical Properties

This compound is a solid organic compound whose utility is defined by its precise molecular structure and physical characteristics. A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1451392-86-1 | [1][2][3] |

| Molecular Formula | C₆H₄BBrCl₂O₂ | [2][3][4] |

| Molecular Weight | 269.72 g/mol | [3][4] |

| IUPAC Name | (6-Bromo-2,3-dichlorophenyl)boronic acid | [2] |

| Boiling Point | 394.9 ± 52.0 °C at 760 mmHg | [4] |

| Storage Temperature | 2-8°C, under inert gas | [4] |

| Purity | Typically ≥97% | [2][3] |

Spectroscopic Analysis & Characterization

The definitive identification and purity assessment of this compound relies on standard analytical techniques. While a specific spectrum for this exact molecule is not publicly available, the expected NMR signals can be predicted based on the analysis of structurally similar compounds such as 3-chlorophenylboronic acid, 4-bromophenylboronic acid, and the general principles of NMR spectroscopy.[5][6][7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the phenyl ring. The chemical shifts and coupling constants would be influenced by the adjacent chloro and bromo substituents. A broad singlet, which may be exchangeable with D₂O, would appear for the two hydroxyl protons of the boronic acid group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display six signals for the six carbon atoms of the phenyl ring. The carbons bonded to the bromine, chlorine, and boron atoms would exhibit characteristic chemical shifts.

-

¹¹B NMR Spectroscopy: Boron-11 NMR is a powerful tool for characterizing boronic acids. For a tricoordinate boronic acid like this one, a single, relatively broad resonance is expected in the range of δ 28-33 ppm.[8]

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[4] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals and advanced materials.[4][9][10]

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[10][11] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide partner.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 6-bromo-2,3-dichlorophenyl moiety) to the palladium center.

-

Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.[11]

The presence of three distinct handles (boronic acid, bromine, chlorine) on this compound allows for sequential, site-selective couplings, providing a strategic advantage in multi-step syntheses. The boronic acid group is typically the most reactive site under standard Suzuki conditions.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, field-proven methodology for the coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equiv.)

-

Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[12]

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)[9]

-

Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)[9]

-

Inert Gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2-3 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[9]

-

Work-up: Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While not classified under major OSHA hazard categories, it should be handled with the care accorded to all laboratory chemicals.[13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles that satisfy EU Standard EN166 or OSHA regulations, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][13][14]

-

Handling: Use this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][15] Minimize dust generation.[14] Avoid contact with skin, eyes, and clothing.[1][15] Wash hands thoroughly after handling.[1]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[14]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[13][14] In all cases of significant exposure or if symptoms persist, seek medical attention.[14][16]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][17] For long-term stability, storage at 2-8°C under an inert gas is recommended.[4] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]

Conclusion

This compound is a high-value, versatile reagent for organic synthesis. Its utility, primarily demonstrated in the Suzuki-Miyaura cross-coupling, enables the efficient construction of complex biaryl systems. The strategic arrangement of its functional groups offers chemists precise control over synthetic pathways. A thorough understanding of its properties, reaction protocols, and safety requirements, as detailed in this guide, is crucial for its effective and safe application in research and development.

References

-

(6-Bromo-2,3-dichlorophenyl)boronic acid Product Page. (n.d.). MySkinRecipes.[Link]

-

(6-Bromo-2,3-dichlorophenyl)boronic acid Product Page. (n.d.). Acros Pharmatech.[Link]

-

This compound Product Page. (n.d.). Boroncore.[Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses.[Link]

-

2,6-Dichlorophenylboronic Acid Safety Data Sheet. (n.d.). Cole-Parmer.[Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.[Link]

-

The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University.[Link]

- Process for preparing substituted biphenylanilides. (2009).

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal.[Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.[Link]

-

(3-Bromophenyl)boronic acid PubChem Entry. (n.d.). National Center for Biotechnology Information.[Link]

-

¹¹B NMR Chemical Shifts. (n.d.). San Diego State University.[Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 1451392-86-1 | (6-Bromo-2,3-dichlorophenyl)boronic acid - AiFChem [aifchem.com]

- 3. This compound - CAS:1451392-86-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]

- 5. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Bromophenylboronic acid(5467-74-3) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Chlorophenylboronic acid(63503-60-6) 1H NMR spectrum [chemicalbook.com]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. benchchem.com [benchchem.com]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. Yoneda Labs [yonedalabs.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. (6-Bromo-2,3-dichlorophenyl)boronic acid [acrospharma.co.kr]

An In-depth Technical Guide to 6-Bromo-2,3-dichlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

6-Bromo-2,3-dichlorophenylboronic acid is a specialized arylboronic acid that has emerged as a critical building block in organic synthesis. Its unique substitution pattern—featuring a bromine atom and two chlorine atoms on the phenyl ring—offers multiple, distinct reactive sites. This tri-substituted scaffold is particularly valuable for creating complex molecular architectures, making it a reagent of interest in pharmaceutical research and materials science.[1] The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[1][2]

This guide provides a comprehensive technical overview of this compound, including its identification, properties, core applications, and detailed experimental protocols.

Compound Identification and Properties

Correctly identifying a chemical reagent is the first step in ensuring reproducible and safe experimentation. The Chemical Abstracts Service (CAS) has assigned the number 1451392-86-1 to this compound.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1451392-86-1 | [3][4][5] |

| Molecular Formula | C₆H₄BBrCl₂O₂ | [1][5][6] |

| Molecular Weight | 269.72 g/mol | [1][5] |

| Appearance | White to off-white solid | [7] |

| Boiling Point | 394.9±52.0°C at 760 mmHg | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][7] |

| MDL Number | MFCD13184266 | [1][7] |

The Suzuki-Miyaura Coupling: A Cornerstone Application

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[1] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for constructing biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals and functional materials.[2][8]

Mechanism of Action

The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or triflate), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 6-bromo-2,3-dichlorophenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[9]

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an example aryl bromide, 4-bromoanisole.

Materials:

-

This compound (1.0 eq)

-

4-Bromoanisole (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq) or a more advanced ligand like SPhos.

-

Potassium Carbonate (K₂CO₃) (3.0 eq), anhydrous

-

Toluene and Water (e.g., 4:1 mixture)

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry round-bottom flask, add this compound, 4-bromoanisole, and potassium carbonate.

-

Inerting the Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst and Ligand Addition: In a separate vial, briefly mix the palladium(II) acetate and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the main reaction flask.

-

Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water) to the flask via syringe. The mixture should be stirred vigorously.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic phase in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It is classified as harmful if swallowed (Acute Toxicity 4), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2), and may cause respiratory irritation (STOT SE 3).[3]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[3] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3] Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[10]

Always consult the full Safety Data Sheet (SDS) provided by the supplier before use. [3]

Conclusion

This compound (CAS No. 1451392-86-1) is a highly functionalized and versatile reagent. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex biaryl compounds, which are of significant interest to the pharmaceutical and materials science industries. Understanding its properties, reaction mechanisms, and proper handling procedures is essential for its effective and safe utilization in a research and development setting.

References

-

MySkinRecipes. (2025). (6-Bromo-2,3-dichlorophenyl)boronic acid. [Link]

-

Acros Pharmatech. (n.d.). (6-Bromo-2,3-dichlorophenyl)boronic acid. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

- Google Patents. (n.d.). EP2119697A1 - Process for preparing substituted biphenylanilides.

Sources

- 1. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 1451392-86-1 | (6-Bromo-2,3-dichlorophenyl)boronic acid - AiFChem [aifchem.com]

- 5. This compound - CAS:1451392-86-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. (6-Bromo-2,3-dichlorophenyl)boronic acid [acrospharma.co.kr]

- 7. 6-BroMo-2,3-dichlorophenylboronicacid | 1451392-86-1 [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. m.youtube.com [m.youtube.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 6-Bromo-2,3-dichlorophenylboronic acid

Abstract

This guide provides a comprehensive technical overview of a robust and widely utilized method for the synthesis of 6-Bromo-2,3-dichlorophenylboronic acid. This compound is a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex biaryl structures often found in pharmaceuticals and advanced materials.[1] This document, intended for researchers, chemists, and professionals in drug development, details a synthetic route involving directed ortho-metalation. It offers a step-by-step experimental protocol, discusses the underlying reaction mechanisms, and provides guidance on troubleshooting and safety.

Introduction: The Strategic Importance of Polysubstituted Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic chemistry. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing C-C bonds. This compound, with its distinct arrangement of three halogen substituents, offers synthetic chemists a versatile platform for sequential and site-selective functionalization. This strategic placement of bromo and chloro groups allows for differential reactivity in cross-coupling reactions, making it a highly sought-after intermediate in the synthesis of complex molecular architectures.

Synthetic Approach: Directed ortho-Metalation

A highly effective and regioselective method for the synthesis of this compound is through the directed ortho-metalation (DoM) of 1-bromo-2,3-dichlorobenzene.[2][3] This strategy involves the deprotonation of the aromatic ring at the position ortho to a directing metalation group (DMG), followed by quenching the resulting aryllithium intermediate with an electrophile.[2][3][4]

The overall synthetic workflow can be visualized as follows:

Figure 1: Synthetic workflow for this compound.

Mechanistic Rationale

3.1. The Role of the Directing Metalation Group (DMG)

In this synthesis, the bromine atom of 1-bromo-2,3-dichlorobenzene serves as a moderate directing metalation group. The Lewis basic character of the bromine atom coordinates with the Lewis acidic n-butyllithium, creating a complex that positions the strong base in proximity to the ortho-proton.[4] This complex-induced proximity effect significantly increases the kinetic acidity of the C-6 proton, leading to its selective abstraction over other protons on the aromatic ring. The reaction is performed at a low temperature (-78 °C) in an anhydrous solvent like tetrahydrofuran (THF) to ensure the stability of the highly reactive aryllithium intermediate and to minimize side reactions.[2]

3.2. Borylation and Subsequent Hydrolysis

The generated aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. This forms a boronate ester intermediate. The reaction is typically initiated at low temperature and allowed to warm to room temperature to drive the reaction to completion. The final step is the hydrolysis of the boronate ester under acidic conditions, which yields the desired this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

4.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Bromo-2,3-dichlorobenzene | 225.89 | 10.0 g | 44.27 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 19.5 mL | 48.70 |

| Triisopropyl borate | 188.08 | 11.2 mL | 48.70 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| 2 M Hydrochloric Acid (HCl) | - | 50 mL | - |

| Diethyl ether | - | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

4.2. Procedure

-

Reaction Setup: Under an inert argon atmosphere, a solution of 1-bromo-2,3-dichlorobenzene (1 equivalent) in anhydrous THF is cooled to -78 °C.

-

Lithiation: A solution of n-butyllithium in hexane (typically 1.1 to 2.3 equivalents) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for one hour.

-

Borylation: Triisopropyl borate (1.1 to 1.5 equivalents) is then added slowly to the reaction mixture, again ensuring the temperature remains at -78 °C. The reaction is stirred for another hour at this temperature.

-

Warm-up and Quenching: The cooling bath is removed, and the reaction is allowed to warm to room temperature. It is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Workup: The mixture is acidified to a pH of approximately 3 with hydrochloric acid. The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid can be further purified by washing with cold water and a non-polar solvent like petroleum ether or by recrystallization.

Troubleshooting and Critical Considerations

-

Moisture Sensitivity: The use of anhydrous solvents and an inert atmosphere is critical for success, as both n-butyllithium and the aryllithium intermediate are highly reactive towards water.

-

Temperature Control: Maintaining a low temperature during the lithiation and borylation steps is crucial to prevent side reactions, such as lithium-halogen exchange and decomposition of the organolithium species.

-

Stoichiometry: The precise stoichiometry of n-butyllithium is important. An excess may lead to undesired side reactions, while an insufficient amount will result in incomplete conversion.

Conclusion

The directed ortho-metalation of 1-bromo-2,3-dichlorobenzene provides a reliable and regioselective route to this compound. This in-depth guide has outlined the synthetic strategy, elucidated the underlying mechanisms, and provided a detailed experimental protocol. By carefully controlling the reaction parameters, researchers can efficiently synthesize this versatile building block, opening avenues for the development of novel pharmaceuticals and functional materials.

References

- Grokipedia.

- Baran, P. Directed Metalation: A Survival Guide. Baran Group Meeting. (n.d.).

- Organic Chemistry Portal.

- A user's guide.

- Unknown. Directed (ortho)

- Snieckus, V. Directed ortho Metalation: Soon to be a Textbook Reaction?. (n.d.).

- MySkinRecipes. (6-Bromo-2,3-dichlorophenyl)boronic acid. (n.d.).

- Unknown.

- ChemicalBook. 3-Chlorophenylboronic acid synthesis. (n.d.).

Sources

An In-Depth Technical Guide to 6-Bromo-2,3-dichlorophenylboronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-bromo-2,3-dichlorophenylboronic acid, a key building block in modern synthetic chemistry. As a senior application scientist, this document aims to deliver not just data, but actionable insights into the strategic application of this versatile reagent, particularly in the fields of medicinal chemistry and materials science.

Core Molecular Attributes

This compound is a polysubstituted aromatic compound valued for its unique electronic and steric properties, which make it an important partner in carbon-carbon bond-forming reactions.

Physicochemical Properties

The fundamental properties of this reagent are summarized below, providing the essential data required for reaction planning and stoichiometric calculations.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BBrCl₂O₂ | [1] |

| Molecular Weight | 269.72 g/mol | [1] |

| CAS Number | 1451392-86-1 | [1] |

| Appearance | White to off-white solid | [1] |

Synthesis of the Core Reagent

The synthesis of multi-substituted phenylboronic acids like this compound typically relies on a directed ortho-metalation (DoM) strategy followed by borylation. This approach leverages the directing ability of one of the halogen substituents to achieve regioselective lithiation.

Proposed Synthetic Pathway

A plausible and commonly employed route starts from the commercially available 1-bromo-2,3-dichlorobenzene. The process involves a lithium-halogen exchange or direct deprotonation at the position ortho to the bromine atom, followed by quenching with a borate ester and subsequent acidic hydrolysis.

Sources

Mastering Solubility for Advanced Synthesis: A Technical Guide to 6-Bromo-2,3-dichlorophenylboronic Acid in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, 6-Bromo-2,3-dichlorophenylboronic acid stands out as a pivotal building block. Its utility in sophisticated organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex biaryl structures inherent to many promising therapeutic agents.[1] The efficiency of these synthetic transformations, however, is fundamentally governed by the solubility of the reagents. A comprehensive understanding of the solubility of this compound in various organic solvents is, therefore, not merely an academic exercise but a cornerstone of process optimization, yield maximization, and, ultimately, the successful progression of a drug candidate from the bench to the clinic.[2] This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound, offering a framework for researchers and drug development professionals to navigate the complexities of its application.

Understanding the Solubility of Phenylboronic Acids: A Multifaceted Challenge

The solubility of phenylboronic acids is a more complex phenomenon than that of typical organic compounds. Several factors, intrinsic to the molecule and its environment, come into play:

-

The Dual Nature of the Boronic Acid Moiety: The boronic acid group, -B(OH)₂, imparts a degree of polarity and the capacity for hydrogen bonding, suggesting solubility in polar solvents. Conversely, the phenyl ring is hydrophobic, favoring dissolution in nonpolar organic solvents. The overall solubility in a given solvent is a delicate balance of these opposing characteristics.

-

The Influence of Substituents: The nature and position of substituents on the phenyl ring significantly impact solubility.[3] In the case of this compound, the presence of three halogen atoms (one bromine and two chlorine) increases the molecular weight and alters the electronic distribution and crystal packing of the molecule, which in turn affects its interaction with solvent molecules.

-

The Boroxine Conundrum: A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2][3] This equilibrium between the monomeric acid and the trimeric boroxine is influenced by the solvent and temperature. Since the acid and the boroxine exhibit different solubilities, obtaining reproducible solubility data can be challenging.[2]

A Practical Approach to Determining Solubility: The Dynamic Method

Given the lack of specific quantitative solubility data for this compound in the public domain, a reliable experimental protocol is essential. The dynamic method, which involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating, is a robust technique for this purpose.[4]

Experimental Protocol: Dynamic Solubility Determination

-

Preparation of the Sample: Accurately weigh a specific amount of this compound and the chosen organic solvent into a sealed, stirred vessel. The composition of the mixture should be known with high precision.

-

Controlled Heating: The vessel is placed in a programmable temperature bath. The temperature is then increased at a slow, constant rate (e.g., 0.1–0.5 °C/min) to ensure thermal equilibrium.[4]

-

Turbidity Monitoring: The turbidity of the solution is continuously monitored. This can be achieved visually or, for greater accuracy, by using a luminance probe or a laser scattering technique that detects the presence of undissolved solid particles.[4]

-

Identification of the Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[4]

-

Constructing the Solubility Curve: Repeat steps 1-4 with different compositions of the solute and solvent to generate a series of data points. Plotting these points as solubility versus temperature creates a solubility curve, which is a critical tool for understanding the thermodynamic behavior of the system.

Figure 1. Workflow for the dynamic determination of solubility.

Predicting Solubility Trends for this compound

While experimental determination is the gold standard, we can make informed predictions about the solubility of this compound in common organic solvents based on its structure and general chemical principles.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | Ethers are good solvents for many boronic acids.[2] Their ability to act as hydrogen bond acceptors can help solvate the -B(OH)₂ group, while the alkyl groups can interact with the phenyl ring. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate to High | Ketones are polar aprotic solvents that can effectively solvate the boronic acid. Studies on similar compounds have shown good solubility in ketones.[2] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | The presence of chlorine and bromine atoms on the phenyl ring may enhance solubility in halogenated solvents through dipole-dipole interactions. Phenylboronic acid itself shows relatively good solubility in chloroform.[2] |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | While the aromatic ring of the solvent can interact with the phenyl ring of the solute via π-stacking, the polar boronic acid group will be poorly solvated, likely limiting overall solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These nonpolar solvents are generally poor choices for dissolving polar compounds like boronic acids.[2] They are often used as anti-solvents for crystallization. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High, with reactivity | Alcohols can act as both hydrogen bond donors and acceptors, leading to good solubility. However, there is a potential for esterification to occur between the boronic acid and the alcohol, especially at elevated temperatures, which would consume the starting material. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating a wide range of organic compounds and are likely to be very effective for this compound. |

Leveraging Solubility Data for Synthetic Success

A thorough understanding of the solubility of this compound is paramount for its effective use in synthesis.

-

Reaction Solvent Selection: Choosing a solvent in which the boronic acid and other reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields in Suzuki-Miyaura coupling.

-

Purification and Crystallization: Knowledge of solubility in a range of solvents allows for the rational design of purification strategies. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.

-

Formulation: For applications in drug formulation, understanding the solubility in pharmaceutically acceptable solvents is a critical first step.[5]

Figure 2. The central role of solubility data in the drug development workflow.

Conclusion and Future Perspectives

While specific, quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers to experimentally determine and intelligently apply this critical parameter. The principles outlined herein, from the intricacies of boronic acid chemistry to a practical protocol for solubility determination, empower scientists to make informed decisions that will accelerate their research and development efforts. As the demand for novel therapeutics continues to grow, a fundamental understanding of the physicochemical properties of key building blocks like this compound will undoubtedly remain a cornerstone of successful drug discovery.

References

- An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents - Benchchem.

- An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents - Benchchem.

- Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks.

- (6-Bromo-2,3-dichlorophenyl)boronic acid - MySkinRecipes.

- Literature Review of Boric Acid Solubility Data - UNT Digital Library.

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

Sources

An In-depth Technical Guide to the Safe Handling of 6-Bromo-2,3-dichlorophenylboronic Acid

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 6-Bromo-2,3-dichlorophenylboronic acid. The protocols and recommendations outlined herein are synthesized from authoritative safety data and established laboratory best practices to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Compound Profile and Hazard Identification

This compound (CAS No. 1451392-86-1) is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its utility in creating complex molecular architectures makes it a key reagent in pharmaceutical and materials science research.[1] However, its reactivity and specific chemical structure necessitate a thorough understanding of its potential hazards.

The primary hazards associated with this compound are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3][4] Based on available safety data, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Skin Irritation (Category 2): Causes skin irritation.[5]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5]

These classifications are visually represented by the GHS07 pictogram, an exclamation mark, which indicates that the substance is an irritant and can be acutely toxic.[2][5][6]

| Identifier | Value |

| Product Name | (6-Bromo-2,3-dichlorophenyl)boronic acid |

| CAS Number | 1451392-86-1 |

| Molecular Formula | C₆H₄BBrCl₂O₂ |

| Molecular Weight | 269.72 g/mol |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Data synthesized from multiple sources.[1][5]

The causality behind these hazards stems from the compound's nature as a reactive organic acid and a halogenated aromatic. Halogenated organic compounds can exhibit toxic effects, and their metabolites can be persistent.[7][8] While boronic acids are generally considered to have low toxicity, their specific toxicological properties can vary significantly based on their substituents.[9][10]

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is mandated. This framework prioritizes the most effective safety measures.

Sources

- 1. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]

- 2. ehs.princeton.edu [ehs.princeton.edu]

- 3. GHS hazard pictograms - Wikipedia [en.wikipedia.org]

- 4. unece.org [unece.org]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. GHS Pictogram Chart and Guide | BradyID.com [bradyid.com]

- 7. Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 10. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial availability of 6-Bromo-2,3-dichlorophenylboronic acid

An In-Depth Technical Guide to 6-Bromo-2,3-dichlorophenylboronic acid: Commercial Availability, Synthesis, and Applications

Introduction

This compound is a synthetically versatile organoboron compound that has garnered significant interest within the scientific community. As a trifunctional building block, featuring bromo, chloro, and boronic acid moieties, it offers multiple reaction sites for the strategic construction of complex organic molecules. Its primary utility is realized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern medicinal chemistry and materials science for the formation of carbon-carbon bonds.[1] This guide provides a comprehensive overview of its commercial availability, key chemical properties, a representative synthetic workflow, and its critical applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for its proper handling, storage, and application in experimental design. The compound is typically a white to off-white solid.[2] For optimal stability and to prevent degradation, it should be stored under an inert atmosphere (such as nitrogen or argon) at refrigerated temperatures (2-8°C).[1][2]

| Property | Value |

| CAS Number | 1451392-86-1[2][3][4] |

| Molecular Formula | C₆H₄BBrCl₂O₂[2][4] |

| Molecular Weight | 269.72 g/mol [1][4] |

| Appearance | White to off-white solid[2] |

| Boiling Point | 394.9 ± 52.0 °C at 760 mmHg[1] |

| Storage | 2-8°C, under inert gas[1][2] |

Commercial Availability and Procurement

This compound is readily available for research and development purposes from a variety of specialized chemical suppliers. The compound is typically offered in research quantities ranging from milligrams to several grams. Most suppliers provide a purity level of 97% or higher, which is suitable for most synthetic applications.[1][3][4] Pricing and lead times can vary, and researchers are advised to consult the respective company websites for the most current information.

| Supplier | Purity | Available Quantities |

| AiFChem | 97% | In stock; contact for pricing[3] |

| Sunway Pharm Ltd. | 97% | 250mg, 1g, 5g[4] |

| MySkinRecipes | 97% | 250mg, 1g, 5g[1] |

| Acros Pharmatech | 97%+ | 5g, Bulk Order[5] |

| ChemicalBook | Varies | 1g, 10g, 25g (lists multiple suppliers)[2] |

| BLDpharm | N/A | Contact for information[6] |

Note: Availability and pricing are subject to change. This table is for informational purposes only.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed reaction forges a new carbon-carbon bond between the boronic acid's aryl group and another aryl or vinyl halide/triflate.[1] This methodology is indispensable in pharmaceutical research for assembling the complex biaryl scaffolds found in many drug candidates.[1]

The boronic acid functional group is critical to this process. Its unique electronic properties and ability to undergo transmetalation with a palladium catalyst make it a stable, yet reactive, component in the catalytic cycle. Boronic acids are generally stable to air and moisture and have low toxicity, making them environmentally benign reagents compared to other organometallics.[7]

Role in Drug Discovery

The boronic acid moiety is a privileged functional group in modern medicinal chemistry.[8] Its ability to form reversible covalent bonds with serine proteases has led to the development of highly potent and selective enzyme inhibitors.[7][9] The landmark approval of Bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor for treating multiple myeloma, catalyzed a surge of interest in this area.[7][10] Subsequently, other boronic acid drugs like Vaborbactam, a β-lactamase inhibitor, have reached the market, demonstrating the versatility of this functional group.[7][8][10]

Building blocks like this compound are therefore of immense value. They provide medicinal chemists with a pre-functionalized scaffold to rapidly synthesize libraries of novel compounds for screening against various biological targets, from cancer to infectious diseases.

Hypothetical Synthesis Protocol

While this compound is commercially available, understanding its synthesis is valuable for researchers who may need to produce derivatives. The most common route to arylboronic acids involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a borate ester, followed by aqueous workup.

Objective: To synthesize this compound from 1,2-dichloro-3-bromobenzene.

Causality: This protocol relies on the selective formation of an organometallic species at the bromine-carbon bond, which is typically more reactive than the chlorine-carbon bonds in this context. The resulting nucleophilic aryl species then attacks the electrophilic boron atom of the borate ester. The final hydrolysis step is essential to convert the boronic ester intermediate into the desired boronic acid.

Experimental Protocol:

-

Preparation of Grignard Reagent (Anhydrous Conditions Required):

-

To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

In a separate flask, dissolve 1,2-dichloro-3-bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate Grignard formation.

-

Once the reaction begins (indicated by heat evolution and color change), add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation Reaction:

-

Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.

-

Slowly add trimethyl borate (1.2 eq), dissolved in anhydrous THF, to the cold Grignard solution via a dropping funnel. The temperature must be kept low to prevent over-addition to the boron center.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 1M HCl). This step hydrolyzes the boronic ester to the boronic acid and neutralizes any remaining Grignard reagent.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

-

Safety and Handling

Based on available supplier data, this compound should be handled with care in a laboratory setting.

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a commercially accessible and highly valuable building block for organic synthesis. Its primary utility as a substrate in Suzuki-Miyaura cross-coupling reactions provides a reliable method for constructing complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. The growing importance of boronic acids in drug discovery underscores the continued relevance of such reagents. With a clear understanding of its properties, availability, and safe handling procedures, researchers can effectively leverage this compound to advance their scientific and drug development objectives.

References

- 1. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]

- 2. 6-BroMo-2,3-dichlorophenylboronicacid | 1451392-86-1 [chemicalbook.com]

- 3. 1451392-86-1 | (6-Bromo-2,3-dichlorophenyl)boronic acid - AiFChem [aifchem.com]

- 4. This compound - CAS:1451392-86-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. (6-Bromo-2,3-dichlorophenyl)boronic acid [acrospharma.co.kr]

- 6. 1451392-86-1|(6-Bromo-2,3-dichlorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 6-Bromo-2,3-dichlorophenylboronic Acid in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Among these, 6-Bromo-2,3-dichlorophenylboronic acid has emerged as a key reagent, particularly valued for its utility in forging critical carbon-carbon bonds in the synthesis of high-value therapeutic candidates. The unique substitution pattern of this organoboron compound—featuring a bromine atom for subsequent functionalization and two chlorine atoms that modulate electronic properties and metabolic stability—renders it a powerful tool for medicinal chemists. This guide provides an in-depth analysis of the core applications of this compound, focusing on its pivotal role in the synthesis of kinase inhibitors through palladium-catalyzed cross-coupling reactions. We will explore the causality behind its synthetic utility, provide detailed, field-proven experimental protocols, and discuss the broader implications for drug development.

Introduction: The Unique Value Proposition of a Polysubstituted Phenylboronic Acid

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and exceptional versatility in the Suzuki-Miyaura cross-coupling reaction.[1][2] The specific substitution pattern of this compound provides a multi-faceted platform for molecular elaboration in a drug discovery context:

-

The Boronic Acid Moiety: This functional group is the linchpin for Suzuki-Miyaura coupling, enabling the formation of a biaryl linkage, a common and privileged scaffold in many approved drugs.[3]

-

The 2,3-Dichloro Substitution: The presence of two chlorine atoms on the phenyl ring significantly influences the electronic nature of the molecule. These electron-withdrawing groups can enhance the metabolic stability of the resulting drug candidate by blocking potential sites of oxidative metabolism. Furthermore, they can modulate the pKa of adjacent functionalities and influence the overall conformation of the final compound, which is critical for target engagement.

-

The 6-Bromo Substituent: The bromine atom serves as a versatile synthetic handle. While the boronic acid is typically consumed in the initial coupling step, the bromine atom can be retained and utilized in subsequent cross-coupling reactions or other transformations, allowing for the late-stage diversification of a lead scaffold.

This combination of features makes this compound a highly valuable building block for creating libraries of complex molecules for high-throughput screening and lead optimization campaigns.

Core Application: Synthesis of Advanced Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small-molecule kinase inhibitors has revolutionized oncology, and biaryl scaffolds are frequently employed to target the ATP-binding site of these enzymes. This compound has proven to be an effective building block for the synthesis of potent and selective kinase inhibitors.

A prime example of its application is in the synthesis of substituted pyrimidine-based kinase inhibitors, as detailed in patent literature describing novel anti-inflammatory and anti-cancer agents.[1] The 2,3-dichlorophenyl moiety is incorporated to probe interactions within the kinase active site, while the pyrimidine core acts as a hinge-binding element.

Workflow for Kinase Inhibitor Synthesis via Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of a kinase inhibitor precursor using this compound.

Caption: General workflow for Suzuki-Miyaura coupling.

Field-Proven Experimental Protocol

The following protocol is adapted from a demonstrated synthesis of a kinase inhibitor precursor, highlighting the practical application of this compound.[1]

Reaction: Suzuki-Miyaura coupling of tert-butyl (6-chloro-5-nitropyrimidin-4-yl)carbamate with (6-bromo-2,3-dichlorophenyl)boronic acid.

Materials:

| Reagent | M.W. | Amount (mg) | Mmol | Equivalents |

| tert-butyl (6-chloro-5-nitropyrimidin-4-yl)carbamate | 288.68 | 200 | 0.693 | 1.0 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 269.72 | 224 | 0.831 | 1.2 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 220 | 2.08 | 3.0 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 51 | 0.069 | 0.1 |

| 1,4-Dioxane | - | 4 mL | - | - |

| Water | - | 1 mL | - | - |

Step-by-Step Methodology:

-

Vessel Preparation: To a microwave vial, add tert-butyl (6-chloro-5-nitropyrimidin-4-yl)carbamate (200 mg, 0.693 mmol).

-

Reagent Addition: Add (6-bromo-2,3-dichlorophenyl)boronic acid (224 mg, 0.831 mmol), sodium carbonate (220 mg, 2.08 mmol), and Pd(dppf)Cl₂ (51 mg, 0.069 mmol).

-

Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

-

Inert Atmosphere: Seal the vial and purge with nitrogen gas for 5 minutes. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 16 hours. The elevated temperature is necessary to ensure a sufficient rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). The aqueous washes remove the inorganic base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Causality and Trustworthiness of the Protocol:

-

Choice of Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle, particularly with electron-deficient and sterically hindered coupling partners.

-

Base Selection: Sodium carbonate is a moderately strong inorganic base, sufficient to facilitate the transmetalation step by forming the boronate species without causing hydrolysis of sensitive functional groups like the nitro group or the Boc-protecting group.

-

Solvent System: The mixture of 1,4-dioxane and water provides a biphasic system where both the organic substrates and the inorganic base have sufficient solubility, allowing the reaction to proceed efficiently.

Synthesis of this compound

While commercially available, understanding the synthesis of this key building block is essential for any comprehensive guide. The most common and logical approach involves a lithium-halogen exchange from a suitable precursor followed by quenching with a borate ester.

Hypothetical Synthetic Protocol

This protocol is based on well-established methodologies for the synthesis of aryl boronic acids.[2]

Reaction: Synthesis of (6-Bromo-2,3-dichlorophenyl)boronic acid from 1,4-dibromo-2,3-dichlorobenzene.

Sources

- 1. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]

- 4. US20230065387A1 - Synthesis of tyrosine kinase inhibitors - Google Patents [patents.google.com]

The Strategic Role of 6-Bromo-2,3-dichlorophenylboronic Acid in Advanced Materials Synthesis: A Technical Guide

Abstract

In the landscape of advanced materials, the precise tuning of molecular architecture is paramount to achieving desired optoelectronic and physicochemical properties. 6-Bromo-2,3-dichlorophenylboronic acid has emerged as a critical building block, particularly in the synthesis of high-performance conjugated polymers for applications in organic electronics. This technical guide provides an in-depth exploration of the role of this versatile molecule, focusing on its application in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity, the strategic influence of its halogen substituents, and provide detailed experimental protocols for its use in the synthesis of advanced materials. This guide is intended for researchers, scientists, and professionals in material science and drug development seeking to leverage the unique properties of this compound in their research and development endeavors.

Introduction: The Molecular Architect's Tool

This compound, with the chemical formula C₆H₄BBrCl₂O₂, is a trifunctionalized aromatic boronic acid. Its utility in material science stems from the presence of three key features: a boronic acid group, a bromine atom, and two chlorine atoms on the phenyl ring. The boronic acid moiety is the workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] This reaction is a cornerstone in the synthesis of biaryls, a common structural motif in conjugated polymers.[1]

The halogen substituents, bromine and chlorine, are not mere spectators in the polymerization process. Their presence on the aromatic ring significantly influences the electronic properties, solubility, and morphology of the resulting polymers. The electron-withdrawing nature of the chlorine atoms can lower the HOMO and LUMO energy levels of the polymer, impacting its charge injection and transport properties. The bromine atom, in addition to being a potential site for further functionalization, also contributes to the overall electronic landscape of the molecule.

This guide will focus on the application of this compound in the synthesis of polyfluorene derivatives, a class of conjugated polymers renowned for their high photoluminescence quantum efficiency and thermal stability, making them prime candidates for use in organic light-emitting diodes (OLEDs).[2]

The Heart of the Matter: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is the primary application of this compound in material science.[3] This reaction facilitates the formation of a C-C bond between the phenyl ring of the boronic acid and an aryl halide, typically an aryl dibromide or diiodide, in the presence of a palladium catalyst and a base.[4]

The Catalytic Cycle: A Dance of Palladium

The reaction proceeds through a catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a dibromofluorene derivative) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The Strategic Advantage of Halogenation

The presence of bromine and chlorine atoms on the phenylboronic acid is a deliberate design choice that imparts specific properties to the resulting materials.

-

Electronic Tuning: The electron-withdrawing nature of the two chlorine atoms can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. This can improve the stability of the material against oxidation and facilitate electron injection from the cathode in an OLED device.

-

Intermolecular Interactions: The halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence the packing and morphology of the polymer chains in the solid state. This can have a profound impact on charge transport properties.

-

Synthetic Handle: The bromine atom can serve as a reactive site for further post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the material's properties.

Synthesis of a Polyfluorene Copolymer: An Experimental Protocol

The following protocol describes a representative synthesis of a polyfluorene copolymer using this compound and 2,7-dibromo-9,9-dioctylfluorene. This protocol is based on established Suzuki polymerization procedures and should be adapted and optimized for specific research needs.[5]

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier |

| This compound | 1451392-86-1 | 269.72 | >97% | Various |

| 2,7-Dibromo-9,9-dioctylfluorene | 164251-73-0 | 548.56 | >98% | Various |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 99% | Sigma-Aldrich |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | >99% | Fisher Scientific |

| Toluene (anhydrous) | 108-88-3 | 92.14 | >99.8% | Sigma-Aldrich |

| Degassed Deionized Water | - | 18.02 | - | - |

Step-by-Step Polymerization Procedure

Expected Properties of the Resulting Polymer

The incorporation of the 6-bromo-2,3-dichlorophenyl moiety is expected to yield a polyfluorene copolymer with the following characteristics:

| Property | Expected Value/Characteristic |

| Molecular Weight (Mn) | 10 - 50 kDa (as determined by GPC against polystyrene standards) |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| UV-Vis Absorption (λmax) | 380 - 400 nm (in solution) |

| Photoluminescence (λem) | 420 - 450 nm (blue emission) |

| HOMO Energy Level | -5.6 to -5.8 eV |

| LUMO Energy Level | -2.4 to -2.6 eV |

| Thermal Stability (Td) | > 350 °C (5% weight loss) |

Note: These are representative values and will vary depending on the exact reaction conditions and the molecular weight of the polymer.

Synthesis of this compound

The availability of high-purity this compound is crucial for successful polymerization. While commercially available, understanding its synthesis provides valuable insight into its chemistry. A common route involves the lithiation of 1-bromo-2,3-dichloro-4-iodobenzene followed by quenching with a trialkyl borate.

A detailed experimental procedure for the synthesis of a similar halogenated phenylboronic acid can be found in the literature and adapted for this specific molecule.[6]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of advanced functional materials. Its strategic combination of a reactive boronic acid group and multiple halogen substituents allows for the precise tuning of the electronic and physical properties of conjugated polymers. The Suzuki-Miyaura cross-coupling reaction provides an efficient and robust method for incorporating this monomer into polymer backbones, leading to materials with potential applications in OLEDs, organic photovoltaics, and sensors.

Future research in this area will likely focus on exploring the use of this compound in the synthesis of novel polymer architectures, including block copolymers and hyperbranched polymers. Further investigation into the influence of the specific halogenation pattern on material properties will also be crucial for the rational design of next-generation organic electronic materials. The continued development of more efficient and sustainable catalytic systems for Suzuki polymerization will also play a key role in advancing the practical applications of materials derived from this important building block.

References

- BenchChem. (2025). An in-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids.

- Kamoh, C. (2025, May 8). Experiment 8 - Suzuki Coupling Reaction. Scribd.

- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- MDPI. (2025, August 6). Optical and electroluminescent properties of polyfluorene copolymers and their blends.

- ResearchGate. (n.d.). Suzuki cross-coupling of halobenzene and phenylboronic acid.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- American Chemical Society. (n.d.). Mechanochemical Suzuki polymerization for the synthesis of soluble polyfluorenes.

- MySkinRecipes. (n.d.). (6-Bromo-2,3-dichlorophenyl)boronic acid.

- NIH. (2021, October 6).

- Google Patents. (n.d.). EP2119697A1 - Process for preparing substituted biphenylanilides.

- BLD Pharm. (n.d.). 6-Bromo-2,3-dichloropyridine-4-boronic acid.

- ChemicalBook. (n.d.). 6-BroMo-2,3-dichlorophenylboronicacid | 1451392-86-1.

- NIH. (n.d.). Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain.

- MDPI. (2023, August 10).

- DSpace@MIT. (n.d.).

- Royal Society of Chemistry. (n.d.).

- MDPI. (n.d.). Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain.

- Wikipedia. (n.d.). Polyfluorene.

- NIH. (n.d.).

- ResearchGate. (n.d.). 2,7-Dibromo-9,9-dimethyl-9H-fluorene.

- ResearchGate. (n.d.).

- University of Wollongong. (2024, November 14).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Polyfluorene - Wikipedia [en.wikipedia.org]

- 3. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. EP2119697A1 - Process for preparing substituted biphenylanilides - Google Patents [patents.google.com]

literature review of 6-Bromo-2,3-dichlorophenylboronic acid reactions

An In-depth Technical Guide to the Synthetic Utility of 6-Bromo-2,3-dichlorophenylboronic Acid

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No. 1451392-86-1) is a synthetically valuable organoboron compound characterized by a densely functionalized aromatic ring.[1][2] With a molecular formula of C₆H₄BBrCl₂O₂ and a molecular weight of 269.72 g/mol , this white to off-white solid serves as a crucial intermediate in the synthesis of complex organic molecules.[1][2][3] Its utility stems from the presence of two key reactive sites: the boronic acid moiety, which is primed for palladium- or copper-catalyzed cross-coupling reactions, and the bromo-substituent, which can participate in subsequent transformations. This dual reactivity, combined with the electronic effects of the two chlorine atoms, makes it a powerful tool for constructing highly substituted biaryl and heteroaryl structures, which are common motifs in medicinal chemistry and materials science.[1][4][5] This guide provides a detailed review of its core reactions, experimental protocols, and applications for researchers in drug development and chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1451392-86-1 | [1][2] |

| Molecular Formula | C₆H₄BBrCl₂O₂ | [1][2] |

| Molecular Weight | 269.72 g/mol | [1][2] |

| Appearance | White to off-white solid | [6] |

| Storage | 2-8°C, under inert gas | [1][6] |

The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forms carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate.[7] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and coupling partners.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[7][8] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and typically requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species.[9]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters

The success of a Suzuki-Miyaura coupling hinges on the careful selection of four components: the palladium source, ligand, base, and solvent.

-

Palladium Source: Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common, as are pre-formed Pd(0) complexes such as Pd(PPh₃)₄.[9] Modern, highly active pre-catalysts that incorporate the ligand (e.g., SPhos Pd G3) offer convenience and high efficiency.

-

Ligand: The choice of phosphine ligand is critical. Electron-rich, bulky ligands like tricyclohexylphosphine (PCy₃), SPhos, and XPhos facilitate the oxidative addition and reductive elimination steps, particularly with challenging substrates like aryl chlorides.[9][10]

-

Base: An inorganic base is essential for activating the boronic acid.[9] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used in aqueous solvent mixtures.[11][12] Stronger bases like lithium tert-butoxide (LiOtBu) may be required for less reactive systems, though substrate compatibility must be considered.[13]

-

Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include toluene, 1,4-dioxane, and DMF, often in a mixture with water to facilitate the dissolution of the inorganic base.[11][13]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents | Typical Conditions | Purpose |

| Aryl Halide | Aryl-Br, Aryl-I, Aryl-Cl, Aryl-OTf | 1.0 equiv | Electrophilic partner |

| Boronic Acid | This compound | 1.2 - 1.5 equiv | Nucleophilic partner |

| Pd Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, XPhos Pd G3 | 1 - 5 mol% | Catalyzes C-C bond formation |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | 2 - 10 mol% | Stabilizes & activates catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, LiOtBu | 2 - 3 equiv | Activates boronic acid |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | 80 - 110 °C | Dissolves reactants |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with this compound.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this mixture to the Schlenk flask.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL) via syringe.

-

Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Expanding the Toolkit: Chan-Lam C-N/C-O Coupling

The Chan-Lam coupling (also known as the Chan-Evans-Lam reaction) provides a powerful method for forming aryl carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[14][15] This reaction is complementary to the more common Buchwald-Hartwig amination. It uniquely couples a nucleophilic boronic acid with another nucleophile (an amine or alcohol), typically using a copper catalyst.[16] A key advantage is that it can often be conducted at room temperature and is open to the air, using atmospheric oxygen as the terminal oxidant.[14][15][17]

Mechanistic Overview

While the exact mechanism can be complex and debated, a generally accepted pathway involves a copper catalyst cycling between oxidation states.[15][16]

-

Ligand Exchange/Transmetalation: The copper(II) catalyst coordinates with the amine/alcohol and the boronic acid.

-

Reductive Elimination: A proposed Cu(III) intermediate undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.

-

Reoxidation: The resulting Cu(I) is reoxidized back to the active Cu(II) state by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.[16]

Caption: A proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.

Experimental Protocol: Chan-Lam Amination

This protocol provides a general method for the N-arylation of a primary or secondary amine with this compound.

-